An In-depth Technical Guide to 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid
An In-depth Technical Guide to 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid, a specialized cyclobutane derivative with significant potential in polymer chemistry and pharmaceutical research. While the initial query concerned the diethoxy analog, a thorough literature review revealed a substantial body of information on the dimethoxy counterpart, which is the focus of this document. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on the properties, synthesis, and applications of this unique molecule.
Molecular Identity and Physicochemical Properties
3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid is a carboxylic acid featuring a cyclobutane ring substituted with a methyl group and two methoxy groups. The rigid, puckered conformation of the cyclobutane scaffold imparts unique structural characteristics that are increasingly sought after in modern medicinal chemistry.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.2 g/mol | [2] |
| CAS Number | 1408075-28-4 | [2] |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | COC1(OC)CC(C)(C(=O)O)C1 | [2] |
| InChI | InChI=1S/C8H14O4/c1-7(6(9)10)4-8(5-7,11-2)12-3/h4-5H2,1-3H3,(H,9,10) | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid typically involves a multi-step process centered around the formation of the cyclobutane ring. A common strategy employs the cyclization of a linear precursor. One plausible route, based on the synthesis of related cyclobutane carboxylic acids, involves the reaction of a ketal-protected precursor with a malonate ester, followed by hydrolysis and subsequent methylation.
A general synthetic approach is outlined below:
Caption: Generalized synthetic workflow for cyclobutane carboxylic acid derivatives.
Experimental Protocol: A General Approach
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Ketal Formation: React 1,3-dihalo-2-propanone with ethylene glycol in the presence of an acid catalyst to form the corresponding ketal.
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Cyclization: The ketal is then reacted with a malonate ester (e.g., diethyl malonate) in the presence of a strong base, such as sodium hydride, to facilitate intramolecular cyclization, yielding a cyclobutane diester.
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Hydrolysis and Decarboxylation: The resulting diester is subjected to acidic hydrolysis, which cleaves the ester groups and promotes decarboxylation to afford the cyclobutane carboxylic acid core.
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Methylation: The final step involves the methylation of the cyclobutane carboxylic acid to introduce the methyl group at the 1-position.
Reactivity and Chemical Properties
The chemical behavior of 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid is dictated by its key functional groups: the carboxylic acid and the geminal dimethoxy groups.
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Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
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Geminal Dimethoxy Groups: These groups form a ketal, which is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal a ketone.
The strained cyclobutane ring can also influence the reactivity of the molecule, potentially participating in ring-opening reactions under certain conditions.
Applications in Research and Development
The unique structural features of 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid make it a valuable building block in several areas of chemical research.
Polymer Chemistry
This compound can serve as a monomer in the synthesis of polyesters. The rigid cyclobutane unit, when incorporated into a polymer backbone, can enhance the thermal stability and modify the mechanical properties of the resulting material.[4] The general scheme for polyester synthesis involves the condensation polymerization of the dicarboxylic acid with a diol.
Caption: Polymerization of cyclobutane carboxylic acid derivatives to form polyesters.
Pharmaceutical Research and Drug Discovery
Cyclobutane-containing molecules are of significant interest in drug discovery due to the ring's ability to impart conformational rigidity, which can lead to improved potency and selectivity for biological targets.[1][5] The cyclobutane scaffold can act as a bioisostere for other common chemical groups, offering a way to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6] 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid, with its multiple functional groups, provides a versatile platform for the synthesis of novel bioactive molecules.[7][8]
Spectroscopic Characterization (Predicted)
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¹H NMR: Expected signals would include singlets for the methyl and methoxy protons, and multiplets for the cyclobutane ring protons. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The spectrum would be expected to show distinct signals for the carbonyl carbon, the quaternary carbons of the cyclobutane ring, the methoxy carbons, and the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption would be expected around 1700-1725 cm⁻¹.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion.
Safety and Handling
3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid should be handled with care in a laboratory setting. The following safety information is based on available data for the compound and similar chemical structures.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Statements | P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.) |
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid is a valuable and versatile chemical building block with significant potential in materials science and medicinal chemistry. Its rigid cyclobutane core and multiple functional groups offer unique opportunities for the design of novel polymers and therapeutic agents. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.
References
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Eastfine. (2026, January 29). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). Retrieved February 15, 2026, from [Link]
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ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved February 15, 2026, from [Link]
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Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description. Retrieved February 15, 2026, from [Link]
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PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved February 15, 2026, from [Link]
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Chemspace. (n.d.). 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. Retrieved February 15, 2026, from [Link]
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Chemspace. (n.d.). 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid - C8H14O4. Retrieved February 15, 2026, from [Link]
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CP Lab Safety. (n.d.). methyl 3, 3-dimethoxy-1-methylcyclobutane-1-carboxylate, min 97%, 1 gram. Retrieved February 15, 2026, from [Link]
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